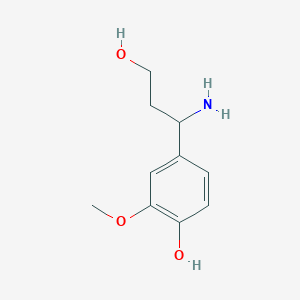
Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate, also known as tBOC-protected amino acid, is a widely used compound in the field of organic chemistry. It is a type of carboxylic acid derivative that is used as a protecting group for the amino acids during peptide synthesis. The tBOC group is preferred over other protecting groups due to its easy removal by mild acidic conditions.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid is based on its ability to protect the amino group of the amino acid during peptide synthesis. The tBOC group is easily removed by mild acidic conditions, which allows the amino group to participate in peptide bond formation.
Biochemical and Physiological Effects:
There are no known biochemical and physiological effects of Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid as it is primarily used as a protecting group in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid as a protecting group in peptide synthesis include its easy removal by mild acidic conditions, which minimizes the risk of undesired reactions. The Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid also allows for the synthesis of various bioactive peptides, which have potential applications in drug discovery and development.
The limitations of using Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid include its cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
For the use of Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid include the development of new methods for its synthesis and the synthesis of new bioactive peptides using Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid as a protecting group. The use of Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid in the synthesis of peptide-based vaccines and therapeutics is also an area of active research. Additionally, the development of new methods for the removal of tBOC group under mild conditions is an area of active research.
In conclusion, Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid is a widely used compound in the field of organic chemistry, specifically in peptide synthesis. Its easy removal by mild acidic conditions and ability to protect the amino group during peptide synthesis make it a preferred protecting group for amino acids. The Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid has potential applications in drug discovery and development, specifically in the synthesis of bioactive peptides. The development of new methods for the synthesis of Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid and the synthesis of new bioactive peptides using Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid as a protecting group are areas of active research.
Aplicaciones Científicas De Investigación
TBOC-protected amino acid is widely used in the field of peptide synthesis. It is used as a protecting group for the amino acids during peptide synthesis to prevent undesired reactions. The tBOC group is preferred over other protecting groups due to its easy removal by mild acidic conditions. The Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylateed amino acid is also used in the synthesis of various bioactive peptides, which have potential applications in drug discovery and development.
Propiedades
IUPAC Name |
tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-6-4-5-7-10(9)16/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUFTIKGKLZUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661462 | |
| Record name | tert-Butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
CAS RN |
886362-57-8 | |
| Record name | tert-Butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)


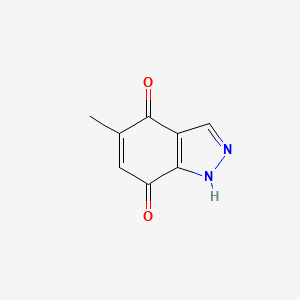
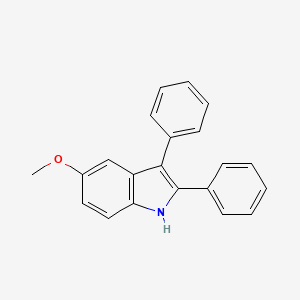
![5,6,7,8-Tetrahydro-4H-thieno[3,4-b]indole](/img/structure/B3360191.png)
![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)
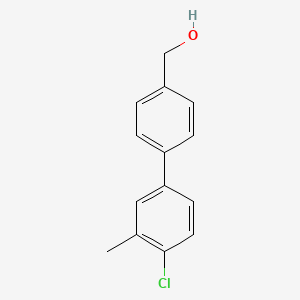
![2-Methylpyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3360217.png)
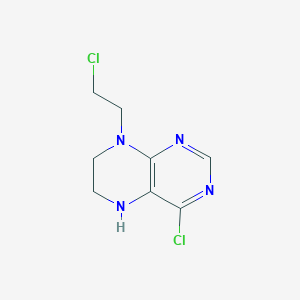
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(4-methylphenyl)propanoic acid](/img/structure/B3360233.png)
![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)
